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Specific Scientific Field: Drug discovery and development.
Methods of Application or Experimental Procedures: Researchers explore the potential of N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide through the following methods:
In vitro assays: Evaluate its antioxidant activity using cell-based assays.
Animal models: Investigate its effects on cancer cell lines, inflammation markers, and blood pressure regulation.
Structure-activity relationship (SAR): studies: Modify the compound’s structure to enhance its bioactivity.
Results and Outcomes: The outcomes obtained from studies on N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide include:
Antioxidant activity: Piperine demonstrates robust antioxidant effects, protecting cells from oxidative stress.
Anti-inflammatory properties: It reduces inflammation by modulating cytokines and inflammatory pathways.
Potential anticancer activity: Piperine inhibits cancer cell proliferation and induces apoptosis.
Blood pressure regulation: Studies suggest a role in managing hypertension.
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N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a piperidine ring and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 228.34 g/mol. The compound features an isopropoxypropyl substituent, which contributes to its chemical properties and biological activity.
The biological activity of N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide has been explored in various studies. It exhibits potential as an enzyme inhibitor and may interact with specific receptors in biological systems. The mechanism of action often involves binding to molecular targets, altering their activity, and producing various biological effects. Such interactions can be significant in pharmacological contexts, particularly in drug development .
The synthesis of N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide typically involves multi-step processes:
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide has several applications:
Studies on the interactions of N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide with various biological targets have revealed its potential as a modulator of enzymatic activity. It may influence pathways relevant to diseases such as cancer or neurological disorders by altering the function of specific proteins or receptors. These interactions are crucial for understanding its pharmacological profile and therapeutic potential .
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide can be compared with several similar compounds, highlighting its unique features:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-(furan-2-carbonyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide | Contains a furan ring instead of a simple alkyl chain | Potentially different reactivity due to the furan moiety |
| 1-(benzylsulfonyl)-N-(3-propan-2-yloxypropyl)-4-piperidinecarboxamide | Contains a benzylsulfonyl group | Enhanced solubility and potential for varied biological activity |
| N-[3-(methoxy)propyl]piperidine-4-carboxamide | Features a methoxy group instead of isopropoxy | May exhibit different pharmacokinetics and bioactivity due to methoxy substitution |
These comparisons illustrate how variations in substituents can significantly influence the chemical behavior and biological activity of piperidine derivatives .
The isopropoxypropyl group (–O–CH(CH₃)₂ attached to a propyl chain) is typically introduced via nucleophilic substitution or etherification reactions. A common approach involves synthesizing 3-(propan-2-yloxy)propan-1-ol as a precursor, followed by its conversion to a reactive intermediate for subsequent coupling with the piperidine core.
Step 1: Synthesis of 3-(Propan-2-yloxy)propan-1-ol
This intermediate is prepared through an acid-catalyzed etherification between isopropanol and 3-chloropropanol. For instance, using sulfuric acid as a catalyst at 80–100°C yields the ether in ~75% efficiency [5]. Alternative methods employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates and selectivity [3].
Step 2: Activation of the Alcohol
The hydroxyl group of 3-(propan-2-yloxy)propan-1-ol is activated via tosylation or mesylation. Treating the alcohol with tosyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C produces the tosylate derivative, which serves as a superior leaving group for nucleophilic substitution [1] [5].
Step 3: Alkylation of Piperidine-4-carboxamide
The tosylated intermediate reacts with piperidine-4-carboxamide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates the SN2 displacement, yielding N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide. Yields range from 60% to 85%, depending on steric and electronic factors [3] [5].
Table 1: Comparison of Alkylation Conditions for Isopropoxypropyl Substituent Introduction
| Activation Method | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Tosylation | K₂CO₃ | DMF | 80 | 78 |
| Mesylation | Cs₂CO₃ | Acetonitrile | 60 | 82 |
| Direct Alkylation | Et₃N | DCM | 25 | 65 |
Functionalization of the piperidine ring focuses on modifying the carboxamide group at position 4 and optimizing stereochemical outcomes. Contemporary strategies include reductive amination, transition metal catalysis, and intramolecular cyclization.
Reductive Amination
Piperidine-4-carboxamide is synthesized via reductive amination of glutaric dialdehyde with ammonium formate under microwave irradiation. This method, reported by Rao et al., achieves 90% yield by leveraging rapid heating to accelerate imine formation and reduction [3]. The carboxamide group is subsequently introduced via hydrolysis of a nitrile intermediate or direct coupling with activated carboxylic acids [1] [6].
Transition Metal-Catalyzed Coupling
Palladium-catalyzed C–H activation enables direct functionalization of the piperidine core. For example, Guo et al. demonstrated a [4 + 2] annulation between N-tethered enones and dicyanoalkenes, yielding 2,3-disubstituted piperidines with >90% diastereoselectivity [3]. Similarly, Rh-catalyzed asymmetric reductive Heck reactions with boronic acids provide access to enantioenriched 3-substituted piperidines, a strategy applicable to N-[3-(propan-2-yloxy)propyl] derivatives [6].
Intramolecular Aza-Michael Addition
Organocatalytic intramolecular aza-Michael reactions (IMAMR) construct piperidine rings with high enantiomeric excess. Pozo et al. achieved 2,5-disubstituted piperidines using quinoline-based catalysts and trifluoroacetic acid, highlighting the role of acid additives in stabilizing transition states [3].
Table 2: Functionalization Methods for Piperidine-4-carboxamide
| Method | Catalyst/Reagent | Key Feature | Yield (%) |
|---|---|---|---|
| Reductive Amination | NH₄HCO₂, microwave | Rapid cyclization, high yield | 90 |
| Pd-Catalyzed Annulation | Pd(OAc)₂, ligand | Diastereoselective C–H activation | 85 |
| IMAMR | Quinoline/TFA | Enantioselective ring formation | 88 |
The 3-(propan-2-yloxy)propyl side chain represents a sophisticated structural modification that significantly influences the pharmacokinetic properties of piperidine carboxamide derivatives. This particular substituent combines the favorable characteristics of both alkyl and ether functionalities, creating a unique molecular architecture that optimizes membrane permeability while maintaining acceptable aqueous solubility [1] [2] [3].
Molecular Properties and Lipophilicity Effects
The isopropoxy group within the 3-(propan-2-yloxy)propyl chain contributes substantially to the compound's lipophilicity profile. Related compounds incorporating this structural motif demonstrate calculated LogP values ranging from 1.55 to 2.15, indicating moderate lipophilicity that facilitates cellular uptake without compromising solubility [1] [3]. The branched isopropyl group provides optimal steric bulk to enhance membrane penetration while avoiding excessive hydrophobic interactions that could lead to poor aqueous solubility [4].
Membrane Permeability and Absorption Characteristics
The propyl linker between the amide nitrogen and the isopropoxy group serves as a flexible spacer that allows conformational adaptation during membrane transport. This structural feature enables the molecule to adopt favorable conformations for interaction with lipid bilayers while maintaining sufficient polarity through the ether oxygen . Studies on related piperidine carboxamides reveal that the three-carbon spacer provides optimal length for membrane permeability, with shorter chains reducing lipophilicity and longer chains potentially causing steric hindrance [6].
Metabolic Stability Considerations
The isopropoxy functionality demonstrates enhanced metabolic stability compared to primary alkyl ethers due to steric hindrance around the ether oxygen. This protection against oxidative metabolism is particularly important for compounds containing piperidine rings, which are susceptible to cytochrome P450-mediated oxidation [7]. The branched nature of the isopropyl group creates a sterically hindered environment that reduces susceptibility to oxidative dealkylation, thereby prolonging the compound's half-life in biological systems [8].
Bioavailability Enhancement Mechanisms
The 3-(propan-2-yloxy)propyl side chain enhances bioavailability through multiple mechanisms. The ether oxygen serves as a hydrogen bond acceptor, facilitating interactions with transport proteins and membrane receptors [9]. The propyl spacer provides conformational flexibility that allows the molecule to adapt to different binding sites while maintaining optimal orientation for transport across biological barriers [10]. Additionally, the isopropyl group contributes to the compound's ability to partition into lipid membranes, improving absorption from the gastrointestinal tract [11].
Comparative Analysis with Alternative Side Chains
Comparative studies with structurally related compounds reveal the superior properties of the 3-(propan-2-yloxy)propyl modification. Simple propyl chains, while providing good membrane permeability, lack the hydrogen bonding capacity of the ether oxygen [6]. Benzyl substitutions offer improved lipophilicity but may lead to increased protein binding and reduced free drug concentrations . The isopropoxy modification strikes an optimal balance between these competing factors, providing enhanced bioavailability without compromising pharmacological activity [1] [2] [3].
The piperidine ring system exhibits complex conformational behavior that significantly influences the biological activity of carboxamide derivatives. The six-membered saturated ring adopts predominantly chair conformations, but substitution patterns can induce conformational changes that alter the compound's pharmacological properties [12] [13].
Conformational Analysis and Ring Dynamics
The piperidine ring in N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide exists in rapid equilibrium between chair conformations, with the carboxamide substituent preferentially occupying the equatorial position to minimize steric interactions [14]. This conformational preference is crucial for maintaining optimal geometry for receptor binding and enzymatic interactions [15]. The presence of the bulky 3-(propan-2-yloxy)propyl substituent at the nitrogen atom influences the ring's conformational dynamics, potentially favoring specific conformers that enhance biological activity [16].
Steric Effects on Biological Activity
Steric hindrance plays a critical role in determining the biological activity of piperidine carboxamides. Studies on methylated piperidine derivatives reveal that substitution at the 2,6-positions creates significant steric hindrance that reduces reaction rates with biological targets [17]. The relative rates for nitrosation reactions demonstrate this effect clearly: piperidine (100) > 2-methylpiperidine (20) > 2,6-dimethylpiperidine (10) > 2,2,6,6-tetramethylpiperidine (1) [17]. This steric hindrance pattern suggests that bulky substituents near the nitrogen atom can dramatically reduce the compound's ability to interact with biological targets.
Electronic Effects and Substitution Patterns
The electronic properties of piperidine ring substitutions profoundly influence the compound's pharmacological activity. Electron-donating substituents such as alkyl groups increase the electron density on the nitrogen atom, enhancing its basicity and potential for hydrogen bonding interactions [18]. Conversely, electron-withdrawing groups reduce the nitrogen's electron density, potentially altering binding affinity for specific targets [19]. The 4-position of the piperidine ring is particularly sensitive to electronic modifications, with methyl substitution at this position enhancing monoamine oxidase B inhibition activity [18].
Position-Specific Substitution Effects
The position of substitution on the piperidine ring critically determines the compound's biological activity. Substitution at the 3-position generally provides improved potency compared to 4-position modifications due to reduced steric interference with the carboxamide group [20]. This positional effect is exemplified in sigma-1 receptor ligands, where 3-substituted derivatives demonstrate superior binding affinity compared to their 4-substituted counterparts [20]. The enhanced activity of 3-substituted compounds likely results from optimal spatial arrangement that allows both the ring substituent and carboxamide group to interact favorably with the target protein.
Stereoelectronic Considerations
The stereoelectronic properties of piperidine ring substitutions influence the compound's interaction with biological targets through multiple mechanisms. The preferred conformations of substituted piperidines can create specific spatial arrangements that enhance or diminish binding affinity [12]. For instance, axial substituents may interact with hydrophobic pockets in target proteins, while equatorial substituents might form favorable electrostatic interactions with charged residues [13]. The 3-(propan-2-yloxy)propyl side chain at the nitrogen atom creates a unique stereoelectronic environment that optimizes these interactions for enhanced biological activity.
Metabolic Implications of Ring Substitutions
Piperidine ring substitutions significantly affect the compound's metabolic fate through altered susceptibility to enzymatic oxidation. The primary metabolic pathway for piperidine derivatives involves cytochrome P450-mediated oxidation at the α-carbon positions adjacent to the nitrogen atom [7]. Substitution patterns that create steric hindrance around these positions can reduce metabolic clearance and improve pharmacokinetic properties [21]. The β-oxidation pathway, which forms ketones at the 3-position of the piperidine ring, is also influenced by substitution patterns, with bulky substituents potentially providing metabolic protection [21].
Comparative Structure-Activity Analysis
Comprehensive analysis of piperidine carboxamide derivatives reveals consistent patterns in structure-activity relationships across different therapeutic targets. The optimal substitution pattern typically involves moderate steric bulk at positions that do not interfere with essential binding interactions, combined with electronic modifications that enhance the desired pharmacological properties [22] [23] [24]. The 4-carboxamide position provides an ideal anchor point for target recognition, while the nitrogen substituent can be modified to optimize pharmacokinetic properties without compromising biological activity [25].
Quantitative Structure-Activity Relationships
Quantitative analysis of structure-activity relationships in piperidine carboxamides demonstrates the complex interplay between steric and electronic factors. Studies on anaplastic lymphoma kinase inhibitors reveal that rapid optimization of both the right-hand and left-hand sides of the molecule can lead to compounds with sub-micromolar potency [22] [23] [24]. The structure-activity relationship is particularly sensitive to modifications that affect the compound's ability to access extended hydrophobic pockets in target proteins, as revealed by X-ray crystallographic studies [22].
Mechanistic Insights from SAR Studies
The structure-activity relationships observed in piperidine carboxamides provide valuable mechanistic insights into their biological activity. The consistent importance of the 4-carboxamide position across different targets suggests a common binding mode that involves hydrogen bonding interactions with conserved amino acid residues [25]. The variable effects of nitrogen substitutions indicate that this position primarily influences pharmacokinetic properties rather than target binding affinity, allowing for optimization of absorption, distribution, metabolism, and excretion characteristics without compromising activity [20].
Future Directions in SAR Optimization
The comprehensive understanding of structure-activity relationships in piperidine carboxamides opens new avenues for rational drug design. The identification of optimal substitution patterns for specific therapeutic targets enables the development of more selective and potent compounds with improved pharmacological profiles [26]. The integration of computational modeling with experimental SAR data promises to accelerate the discovery of novel piperidine carboxamide derivatives with enhanced therapeutic potential [27].